molecular formula C17H16ClFN2O4S B12969708 2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide

2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12969708
M. Wt: 398.8 g/mol
InChI Key: ONKFEOSZMMQBOU-UHFFFAOYSA-N
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Description

2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both acetyl and sulfonamido groups suggests potential biological activity, making it a compound of interest for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:

    Sulfonation: The addition of the sulfonamido group.

    Coupling Reaction: The final step involves coupling the sulfonamido intermediate with the 3-chloro-4-fluorophenyl acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions could target the sulfonamido group.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

In medicine, the compound might be explored for its therapeutic potential, particularly in the treatment of infections or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Acetaminophen: While not a sulfonamide, it shares the acetyl group and is widely used as an analgesic and antipyretic.

Uniqueness

The uniqueness of 2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C17H16ClFN2O4S

Molecular Weight

398.8 g/mol

IUPAC Name

2-[(4-acetylphenyl)sulfonyl-methylamino]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C17H16ClFN2O4S/c1-11(22)12-3-6-14(7-4-12)26(24,25)21(2)10-17(23)20-13-5-8-16(19)15(18)9-13/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

ONKFEOSZMMQBOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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